N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide
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Description
The compound is a complex organic molecule that includes several functional groups and rings, including a pyrazole ring and a chromene ring. Pyrazole is a heterocycle characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms . Chromene is a heterocyclic compound that consists of a benzene ring fused with a heterocyclic pyran ring.
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The 3,5-dimethylpyrazole part of the molecule, for example, is unsymmetrical but the corresponding conjugate acid (pyrazolium) and conjugate base (pyrazolide) have C2v symmetry .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. For example, 3,5-dimethylpyrazole is a white solid that dissolves well in polar organic solvents .Scientific Research Applications
Heterocyclic Chemistry and Synthesis of Derivatives
Heterocyclic compounds, including those with pyrazole, pyridine, and chromene moieties, are central to the development of various synthetic pathways, leading to compounds with potential biological activities. For example, the synthesis of derivatives through cyanoacylation, Knoevenagel condensation, and subsequent reactions to form hydrazone derivatives or cyclization to yield pyrazoles and pyridopyrazolotriazines demonstrates the compound's utility in exploring novel chemical spaces (Bialy & Gouda, 2011). These processes are integral in the search for new antitumor and antioxidant agents, leveraging the inherent reactivity and structural diversity of heterocyclic frameworks.
Development of Antitumor Agents
The exploration of heterocyclic compounds for antitumor applications is a significant area of research. For instance, novel pyrazolo[3,4-d]pyrimidine and pyrazole derivatives have been synthesized, showcasing the potential of these frameworks in yielding compounds with cytotoxic activity against cancer cell lines (Nassar, Atta-Allah, & Elgazwy, 2015). This aligns with the broader goal of identifying new chemical entities that can be further developed into therapeutic agents, demonstrating the compound's relevance in medicinal chemistry research.
Antioxidant Activity
The investigation of compounds for antioxidant activities is another avenue of research, with the synthesis of novel indane-amide substituted derivatives, including pyrazole, pyrimidine, and chromene derivatives, providing insights into their potential as antioxidants. Some synthesized compounds have shown promising activities, highlighting the role of such chemical investigations in discovering new antioxidants (Mohamed & El-Sayed, 2019).
Properties
IUPAC Name |
N-[2-[3-(3,5-dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]ethyl]-8-ethoxy-2-oxochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O5/c1-4-32-18-7-5-6-16-13-17(23(31)33-21(16)18)22(30)24-10-11-27-20(29)9-8-19(26-27)28-15(3)12-14(2)25-28/h5-9,12-13H,4,10-11H2,1-3H3,(H,24,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRHDVGCHJYOIDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NCCN3C(=O)C=CC(=N3)N4C(=CC(=N4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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